molecular formula C7H8N4O2 B15272660 6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B15272660
M. Wt: 180.16 g/mol
InChI Key: AIAGIRCHNLEZSC-UHFFFAOYSA-N
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Description

6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-amino-3-methyl-1,2,4-triazole with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is unique due to its specific methoxy and methyl substituents, which contribute to its distinct biological activities and chemical properties. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

6-methoxy-7-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H8N4O2/c1-4-5(13-2)6(12)10-7-8-3-9-11(4)7/h3H,1-2H3,(H,8,9,10,12)

InChI Key

AIAGIRCHNLEZSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=NC=NN12)OC

Origin of Product

United States

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